
4-Ciano-3-(pirrolidin-1-il)piridina
Descripción general
Descripción
3-(Pyrrolidin-1-yl)pyridine-4-carbonitrile is a chemical compound with the CAS Number: 1461707-74-3 . It has a molecular weight of 173.22 . The molecule consists of a pyrrolidinyl group attached via N to the 4-position of pyridine .
Synthesis Analysis
The synthesis of pyrrolidine compounds has been extensively studied. The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of 3-(Pyrrolidin-1-yl)pyridine-4-carbonitrile is characterized by the presence of a pyrrolidinyl group attached to the 4-position of pyridine .Chemical Reactions Analysis
The chemical reactions of pyrrolidine compounds have been studied in the context of drug discovery . The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles .Physical and Chemical Properties Analysis
3-(Pyrrolidin-1-yl)pyridine-4-carbonitrile is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Tratamiento de la Diabetes y la Obesidad
Se ha descubierto que los derivados de pirrolidina reducen los niveles de glucosa en sangre, lo que puede ser beneficioso para tratar afecciones como la hiperglucemia, la diabetes tipo 1, la diabetes relacionada con la obesidad, la dislipidemia diabética, la hipertrigliceridemia, la resistencia a la insulina, la intolerancia a la glucosa y las enfermedades cardiovasculares .
Actividades Antimicrobianas y Antivirales
Estos compuestos han demostrado eficacia contra una gama de cepas bacterianas, levaduras y hongos filamentosos, lo que indica un posible uso en el tratamiento de diversas infecciones .
Descubrimiento de Fármacos y Farmacocinética
La pirrolidina es un andamiaje versátil en el descubrimiento de fármacos para modificar los perfiles farmacocinéticos y reducir las actividades indeseables contra ciertos receptores .
Espectro Antimicrobiano
Ciertos derivados de pirrolidina exhiben un amplio espectro de actividad antimicrobiana contra patógenos como Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii y Cryptococcus neoformans .
Safety and Hazards
Direcciones Futuras
The future directions for the research and development of pyrrolidine compounds, including 3-(Pyrrolidin-1-yl)pyridine-4-carbonitrile, involve the design of new compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
Mecanismo De Acción
Target of Action
It’s known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .
Mode of Action
It’s known that the different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities, which suggests that they may interact with multiple biochemical pathways .
Result of Action
It’s known that pyrrolidine derivatives have been used to obtain compounds for the treatment of human diseases , suggesting that they may have significant biological effects.
Action Environment
It’s known that the physicochemical parameters of pyrrolidine compounds can be modified to obtain the best adme/tox results for drug candidates , suggesting that these compounds may be designed to perform optimally under specific environmental conditions.
Análisis Bioquímico
Biochemical Properties
3-(Pyrrolidin-1-yl)pyridine-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function . The compound’s interaction with enzymes such as cytochrome P450 can lead to the modulation of metabolic pathways . Additionally, it has been observed to bind with certain proteins, altering their conformation and activity . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 3-(Pyrrolidin-1-yl)pyridine-4-carbonitrile on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This modulation can result in altered cellular metabolism, affecting the overall function and health of the cells.
Molecular Mechanism
At the molecular level, 3-(Pyrrolidin-1-yl)pyridine-4-carbonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can cause conformational changes in the target molecules, affecting their activity and function . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are essential for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pyrrolidin-1-yl)pyridine-4-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for evaluating its therapeutic potential.
Dosage Effects in Animal Models
The effects of 3-(Pyrrolidin-1-yl)pyridine-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
3-(Pyrrolidin-1-yl)pyridine-4-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall activity and function . Understanding these metabolic pathways is essential for evaluating the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 3-(Pyrrolidin-1-yl)pyridine-4-carbonitrile within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for evaluating the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(Pyrrolidin-1-yl)pyridine-4-carbonitrile is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s activity and function within different cellular contexts . Understanding the subcellular localization is crucial for evaluating the compound’s therapeutic potential.
Propiedades
IUPAC Name |
3-pyrrolidin-1-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-9-3-4-12-8-10(9)13-5-1-2-6-13/h3-4,8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDBHWJLWPEJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



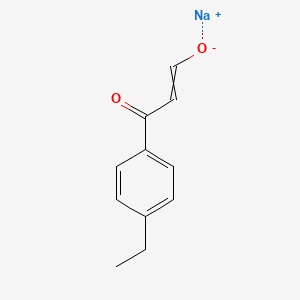
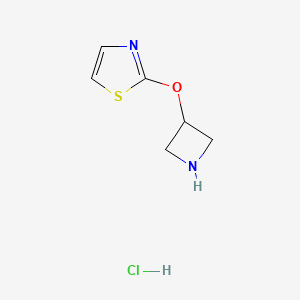
![1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B1379874.png)

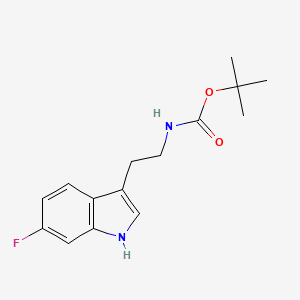

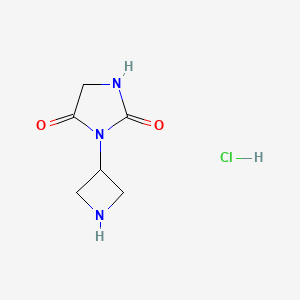
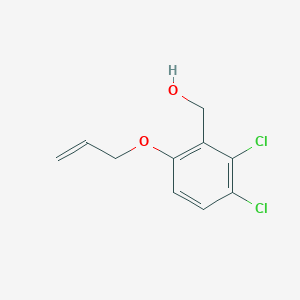
![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1379887.png)




